molecular formula C17H19NO2 B1204761 Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-

Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-

Cat. No. B1204761
M. Wt: 269.34 g/mol
InChI Key: SMCUGCCLJBVSAQ-PIMMBPRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strobamine is a citraconoyl group.

Scientific Research Applications

Platelet Antiaggregating Activities

Several studies have focused on the platelet antiaggregating properties of cyclohepta pyran derivatives. For instance, Bargagna et al. (1991) synthesized N,N-disubstituted 4-amino-6,7-dihydro-3-phenylbenzo[6,7]cyclohepta[1,2-b]pyran-2(5H)-ones and found them to exhibit in vitro platelet antiaggregating activity, comparable or superior to acetylsalicylic acid. These compounds also demonstrated weak local anesthetic activity in mice and anti-inflammatory activity in rats (Bargagna et al., 1991).

Reactions for Synthesis of Heterocyclic Analogs

Cyclohepta pyran derivatives are used in the synthesis of various heterocyclic analogs. For example, Mosti et al. (1977) discussed the 1,4-cycloaddition of dichloroketene to N,N-disubstituted 6-aminomethylene-5,6,8,9-tetrahydro-7H-benzocyclohepten-7-ones. This reaction formed compounds considered linear heterocyclic analogues of the Amitriptyline ring system, which have potential applications in medicinal chemistry (Mosti et al., 1977).

Potential in Organic Synthesis and Chemical Transformations

Various cyclohepta pyran derivatives have been synthesized and studied for their potential applications in organic synthesis and chemical transformations. For instance, Ito and Nagai (1974) explored the synthesis of benzo[5,6]cyclohepta[1,2-c]pyrazole derivatives, which might be useful in the development of new organic compounds with unique properties (Ito & Nagai, 1974).

Applications in Photo-induced Autorecycling Oxidation

The derivatives of cyclohepta pyran have also been explored for their photo-induced autorecycling oxidation properties. Nitta et al. (2005) synthesized compounds like 3-Phenyl- and 3-(4-nitrophenyl)cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones, which exhibited the ability to undergo photo-induced autorecycling oxidation towards certain amines, offering potential for novel chemical processes (Nitta et al., 2005).

Exploration of Cyclohepta Pyran Derivatives in Medicinal Chemistry

In medicinal chemistry, the cyclohepta pyran derivatives have been synthesized and tested for various biological activities. Bargagna et al. (1992) synthesized compounds like N,N-disubstituted 4-amino-6,7,8,9-tetrahydro-3-phenylcyclohepta[b]pyran-2(5H)-ones, showing not only platelet antiaggregating activity but also local anesthetic, anti-inflammatory, and analgesic activities in animal models (Bargagna et al., 1992).

properties

Product Name

Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(5S)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one

InChI

InChI=1S/C17H19NO2/c1-18-12-7-8-13(18)17-14(19)10-15(20-16(17)9-12)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12?,13?,15-/m0/s1

InChI Key

SMCUGCCLJBVSAQ-PIMMBPRGSA-N

Isomeric SMILES

CN1C2CCC1C3=C(C2)O[C@@H](CC3=O)C4=CC=CC=C4

SMILES

CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4

Canonical SMILES

CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-
Reactant of Route 2
Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-
Reactant of Route 3
Reactant of Route 3
Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-
Reactant of Route 4
Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-
Reactant of Route 5
Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-
Reactant of Route 6
Reactant of Route 6
Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-

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